molecular formula C16H22O6 B8557496 Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester CAS No. 115109-57-4

Pentanoic acid, 5-(4-formyl-3,5-dimethoxyphenoxy)-, ethyl ester

Cat. No. B8557496
Key on ui cas rn: 115109-57-4
M. Wt: 310.34 g/mol
InChI Key: UFGPXHZYSGZCPX-UHFFFAOYSA-N
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Patent
US06555570B2

Procedure details

To a solution of ethyl 5-(4-formyl-3,5-dimethoxyphenoxy)valerate (37 g, 119 mmol) in methanol (200 mL) was added 4 N sodium hydroxide (200 mL) and the mixture was stirred for 2 h. The methanol was removed in vacuo, water (100 mL) was added and the mixture was washed with ethyl acetate (100 mL) and dichloromethane (2×100 mL). The aqueous layer was acidified with 12 N hydrochloric acid until pH˜3 and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (2×50 mL), dried (magnesium sulfate) and concentrated in vacuo. The obtained product was recrystallized from ethanol to give 26 g of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:18]([O:19][CH3:20])=[CH:17][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]CC)=[O:13])=[CH:5][C:4]=1[O:21][CH3:22])=[O:2].[OH-].[Na+]>CO>[CH:1]([C:3]1[C:4]([O:21][CH3:22])=[CH:5][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:17][C:18]=1[O:19][CH3:20])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(=O)C1=C(C=C(OCCCCC(=O)OCC)C=C1OC)OC
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo, water (100 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the mixture was washed with ethyl acetate (100 mL) and dichloromethane (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained product was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=C(C=C(OCCCCC(=O)O)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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